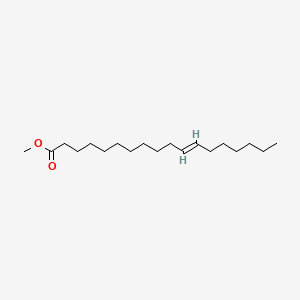

Methyl vaccenate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (E)-octadec-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVODBCDJBGMJL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316726 | |

| Record name | Methyl vaccenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6198-58-9, 1937-63-9, 52380-33-3 | |

| Record name | Methyl vaccenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6198-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vaccenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vaccenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006198589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Octadecenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052380333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vaccenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-octadec-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-octadec-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VACCENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O9MGA9PP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Natural Sources of Methyl Cis-Vaccenate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of methyl cis-vaccenate, a fatty acid methyl ester of significant interest in various scientific domains. This document collates quantitative data, details established experimental methodologies for its extraction and analysis, and elucidates its known biological signaling pathways.

Introduction to Methyl Cis-Vaccenate

Methyl cis-vaccenate is the methyl ester derivative of cis-vaccenic acid, an omega-7 monounsaturated fatty acid. While cis-vaccenic acid is the naturally occurring form within biological systems, it is commonly converted to its methyl ester form for analytical procedures such as gas chromatography-mass spectrometry (GC-MS). Therefore, the prevalence of methyl cis-vaccenate in scientific literature often reflects the abundance of its parent fatty acid in a given natural source. Cis-vaccenic acid and its derivatives are recognized for their potential roles in various physiological processes, including anti-inflammatory responses and the regulation of metabolic pathways.

Natural Sources and Quantitative Data

Methyl cis-vaccenate, primarily in its precursor form (cis-vaccenic acid), is distributed across the plant and microbial kingdoms. The following tables summarize the quantitative data available for cis-vaccenic acid in various natural sources.

Table 1: Quantitative Data of Cis-Vaccenic Acid in Plant-Based Oils

| Plant Source | Oil Type | Concentration of Cis-Vaccenic Acid (% of total fatty acids) | Reference |

| Sea Buckthorn (Hippophae rhamnoides) | Pulp Oil | 5 - 7% | [1] |

| Sea Buckthorn (Hippophae rhamnoides) | Berry Oil | 7.26 ± 0.04% (unidentified C18:1, attributed to cis-vaccenic acid) | [2] |

Table 2: Quantitative Data of Cis-Vaccenic Acid in Microbial Sources

| Microbial Source | Strain/Species | Concentration of Cis-Vaccenic Acid (% of total fatty acids) | Reference |

| Pseudomonas sp. strain E-3 | - | 34% (produced from [1-¹⁴C]acetic acid under anaerobic conditions) | [3] |

| Pseudomonas putida | S12 | Present (native C18 fatty acid) | [4] |

| Lactobacillus acidophilus | - | Detected | [5] |

| Saccharomyces cerevisiae | QM mutant | Accumulated |

Table 3: Quantitative Data of Cis-Vaccenic Acid in Marine Algae

| Algal Source | Species | Concentration of Cis-Vaccenic Acid (% of total fatty acids) | Reference |

| Red Alga | Odonthalia floccosa | ~8.9% |

Experimental Protocols

Accurate quantification of methyl cis-vaccenate relies on robust protocols for lipid extraction and derivatization. The following sections detail common methodologies.

Lipid Extraction and Methylation from Bacterial Cultures

This protocol is adapted for the extraction and methylation of total fatty acids from bacterial cells.

Materials:

-

Bacterial cell culture

-

Chloroform:Methanol (1:1, v/v)

-

Glacial acetic acid

-

Anhydrous 1.25 M HCl in methanol

-

Hexane

-

Deionized water

-

Internal standard (e.g., pentadecanoic acid)

Procedure:

-

Harvest bacterial cells from the culture by centrifugation.

-

Add a known amount of internal standard to the cell pellet.

-

Acidify the culture with glacial acetic acid.

-

Add a 1:1 (v/v) mixture of chloroform:methanol to the cells and vortex thoroughly.

-

Centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

To the dried extract, add anhydrous 1.25 M HCl in methanol.

-

Heat the mixture at 50°C overnight or 75-80°C for 1 hour to achieve methylation.

-

Cool the tubes to room temperature and quench the reaction with deionized water.

-

Extract the fatty acid methyl esters (FAMEs) with hexane.

-

The hexane layer containing the FAMEs is then ready for GC-MS analysis.

Lipid Extraction and Transmethylation from Plant Seeds

This protocol describes a one-step method for the extraction and transmethylation of lipids from fresh plant tissues, such as seeds.

Materials:

-

Fresh plant seed tissue

-

Internal standard (e.g., heptadecanoic acid)

-

Reaction reagent: methanol:heptane:benzene:2,2-dimethoxypropane:H₂SO₄ (37:36:20:5:2, by vol)

-

Heptane

Procedure:

-

Homogenize a known weight of fresh seed tissue with an internal standard.

-

Add the reaction reagent to the homogenized tissue.

-

Heat the mixture at 80°C for a specified time to allow for simultaneous digestion and transmethylation.

-

Cool the mixture to room temperature, which will result in the formation of two phases.

-

The upper heptane phase, containing the FAMEs, can be directly collected for GC-MS analysis.

In Situ Transesterification of Microalgal Biomass

This method allows for the direct quantification of fatty acids from wet microalgal biomass.

Materials:

-

Wet microalgal biomass

-

Internal standard (e.g., C17:0 TAG)

-

2.5% H₂SO₄ in methanol

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Place a known amount of wet algal biomass into a glass tube.

-

Add the internal standard.

-

Add 2.5% sulfuric acid in methanol.

-

Seal the tube and heat at 85°C for 1 hour.

-

Cool the tube and add hexane and a saturated NaCl solution.

-

Vortex to mix and then centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

The following are typical GC-MS parameters for the analysis of fatty acid methyl esters.

-

Gas Chromatograph: Agilent 7890 GC (or equivalent)

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injection Mode: Splitless or split (e.g., 10:1)

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min

-

Ramp to 150°C at 10°C/min, hold for 4 min

-

Ramp to 250°C at 4°C/min, hold for 5 min

-

-

Mass Spectrometer: Agilent 5975 MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Signaling Pathways and Biological Activities

Cis-vaccenic acid, the precursor to methyl cis-vaccenate, has been shown to modulate key cellular signaling pathways, primarily the mTORC2-Akt-FOXO1 and PPAR pathways.

mTORC2-Akt-FOXO1 Signaling Pathway

Cis-vaccenic acid, synthesized from palmitoleic acid by the enzyme ELOVL5, has been identified as a key mediator of the mTORC2-Akt-FOXO1 pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism.

Caption: cis-Vaccenic acid activates mTORC2, leading to Akt phosphorylation and subsequent inhibitory phosphorylation of FOXO1, preventing its nuclear translocation and regulation of target genes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Cis-vaccenic acid can also act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors are critical regulators of lipid metabolism and inflammation.

Caption: cis-Vaccenic acid activates PPARα/γ, which heterodimerizes with RXR and binds to PPREs to regulate the transcription of genes involved in lipid metabolism and inflammation.

Experimental Workflow for Investigating Biological Activity

The following diagram illustrates a typical experimental workflow to investigate the biological activity of methyl cis-vaccenate on a specific signaling pathway.

Caption: A generalized workflow for studying the effects of methyl cis-vaccenate on cellular signaling pathways, from cell treatment to data analysis.

Conclusion

Methyl cis-vaccenate, through its precursor cis-vaccenic acid, is a naturally occurring fatty acid derivative found in a variety of plant and microbial sources. Its role in modulating significant signaling pathways such as mTORC2-Akt-FOXO1 and PPARs highlights its potential as a bioactive compound. The standardized protocols for extraction and quantification provided in this guide offer a foundation for researchers to accurately investigate its presence and biological functions. Further research into the quantitative distribution of methyl cis-vaccenate across a broader range of natural sources and a deeper understanding of its downstream signaling effects will be crucial for harnessing its full potential in drug development and nutritional science.

References

- 1. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of biosynthesis of unsaturated fatty acids in Pseudomonas sp. strain E-3, a psychrotrophic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. eajbsg.journals.ekb.eg [eajbsg.journals.ekb.eg]

Biosynthesis of Vaccenic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid, a monounsaturated fatty acid, is a significant component of the cell membrane phospholipids in many bacterial species. Its biosynthesis is a critical process for maintaining membrane fluidity and integrity. This technical guide provides an in-depth exploration of the core biosynthesis pathway of vaccenic acid in bacteria, with a particular focus on the well-studied model organism, Escherichia coli. The guide details the enzymatic players, their kinetics, the intermediates, and the regulatory mechanisms governing this essential metabolic pathway. Furthermore, it offers comprehensive experimental protocols for studying this pathway and presents key data in a clear, comparative format to aid researchers in their scientific endeavors.

The Core Biosynthesis Pathway of Vaccenic Acid

The de novo synthesis of fatty acids in most bacteria, including the pathway leading to vaccenic acid, is carried out by the type II fatty acid synthase (FASII) system. This system comprises a series of discrete, soluble enzymes that catalyze the sequential elongation of an acyl chain. The synthesis of vaccenic acid (cis-11-octadecenoic acid, 18:1Δ11) involves the standard FASII elongation cycle with a key branching point at the 10-carbon stage, which introduces the characteristic double bond.

The overall pathway can be summarized in the following key stages:

-

Initiation: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). The malonyl group is then transferred to an acyl carrier protein (ACP) by malonyl-CoA:ACP transacylase (FabD), forming malonyl-ACP. The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH), which condenses acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP.

-

Elongation Cycles: A series of four reactions is repeated to extend the acyl chain by two carbons in each cycle. These reactions are:

-

Condensation: β-ketoacyl-ACP synthase I (FabB) or II (FabF) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.

-

Reduction: The resulting β-ketoacyl-ACP is reduced by β-ketoacyl-ACP reductase (FabG) to a β-hydroxyacyl-ACP.

-

Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP by a β-hydroxyacyl-ACP dehydratase (FabA or FabZ) to form a trans-2-enoyl-ACP.

-

Reduction: The trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI) to a saturated acyl-ACP, which is now two carbons longer.

-

-

Unsaturation Branch Point: The crucial step for unsaturated fatty acid synthesis occurs at the C10 stage. The β-hydroxydecanoyl-ACP intermediate can be acted upon by the bifunctional enzyme β-hydroxydecanoyl-ACP dehydratase/isomerase (FabA).[1][2][3] FabA catalyzes both the dehydration of β-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its subsequent isomerization to cis-3-decenoyl-ACP.[1][2]

-

Elongation of the Unsaturated Chain: The cis-3-decenoyl-ACP is then specifically elongated by FabB, which is essential for unsaturated fatty acid synthesis. FabF has a minor role in this elongation. This dedicated elongation of the cis-unsaturated intermediate continues until the final product, primarily cis-vaccenoyl-ACP (18:1Δ11-ACP), is synthesized. The fatty acid is then transferred to membrane phospholipids.

Quantitative Data

The efficiency and substrate preference of the key enzymes in the vaccenic acid biosynthesis pathway are critical for determining the final fatty acid composition of the bacterial cell membrane. While comprehensive kinetic data for all enzymes under a single set of conditions is not available, the following tables summarize the known kinetic parameters for FabB and the substrate specificities of FabA and FabZ.

Table 1: Kinetic Parameters of E. coli β-Ketoacyl-ACP Synthase I (FabB)

| Substrate | KM (µM) | kcat (min-1) | Reference |

| Malonyl-ACP | 11.5 | 6.6 | |

| Dodecanoyl-ACP | 3.2 | 3.4 | |

| Malonyl-CoA | 153 | - |

Note: The kcat for malonyl-ACP was determined in the presence of dodecanoyl-ACP, and vice versa.

Table 2: Substrate Specificity of E. coli Dehydratases (FabA and FabZ)

| Enzyme | Substrate Preference (Acyl Chain Length) | Key Functions | Reference |

| FabA | Intermediate chain lengths (C8-C12), with highest preference for C10. | Dehydration of β-hydroxyacyl-ACPs and isomerization of trans-2-decenoyl-ACP. | |

| FabZ | Short (C4-C6) and long (C14+) chain lengths. | General dehydration of β-hydroxyacyl-ACPs in the elongation cycle. |

Experimental Protocols

Gene Knockout via Lambda Red Recombineering and P1 Transduction

This protocol describes a common method for creating a targeted gene deletion (e.g., ΔfabA or ΔfabB) in E. coli.

a) Generation of the Deletion Cassette by PCR:

-

Design PCR primers to amplify an antibiotic resistance cassette (e.g., kanamycin resistance, kan).

-

The forward primer should contain 40-50 nucleotides of homology to the region immediately upstream of the target gene's start codon, followed by a sequence that anneals to the 5' end of the kan gene.

-

The reverse primer should contain 40-50 nucleotides of homology to the region immediately downstream of the target gene's stop codon, followed by a sequence that anneals to the 3' end of the kan gene.

-

Perform PCR using a template plasmid carrying the kan gene (e.g., pKD4) and the designed primers.

-

Purify the PCR product, which is the linear deletion cassette.

b) Lambda Red-Mediated Recombination:

-

Transform the target E. coli strain with a helper plasmid expressing the lambda Red recombinase system (e.g., pKD46). This plasmid has a temperature-sensitive origin of replication.

-

Grow the transformed cells at 30°C in LB medium containing the appropriate antibiotic for the helper plasmid.

-

Induce the expression of the lambda Red genes by adding L-arabinose to the culture and shifting the temperature to 42°C for a short period.

-

Prepare electrocompetent cells from the induced culture.

-

Electroporate the purified deletion cassette into the competent cells.

-

Plate the cells on LB agar containing the antibiotic for the deletion cassette (e.g., kanamycin) and incubate at 37°C to select for recombinants and cure the helper plasmid.

c) P1 Phage Transduction to a Clean Genetic Background:

-

Prepare a P1 phage lysate from the knockout strain generated in the previous step.

-

Infect the desired recipient E. coli strain with the P1 lysate.

-

Plate the infected cells on selective media (e.g., containing kanamycin) to select for transductants that have received the deletion allele.

d) Verification of the Knockout:

-

Confirm the correct insertion of the deletion cassette by PCR using primers that flank the target gene locus.

-

Further verification can be done by DNA sequencing of the PCR product.

Analysis of Fatty Acid Composition by GC-MS

This protocol outlines the general steps for analyzing the fatty acid profile of bacterial cells.

a) Cell Culture and Harvesting:

-

Grow bacterial cultures to the desired growth phase (e.g., mid-log or stationary).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

b) Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponification: Resuspend the cell pellet in a strong base (e.g., methanolic NaOH) and heat to hydrolyze the lipids and release the fatty acids.

-

Methylation: Add an acidic methanol solution (e.g., methanolic HCl or BF3-methanol) and heat to convert the free fatty acids into their more volatile methyl esters (FAMEs).

-

Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

-

Washing: Wash the organic phase to remove any remaining reactants.

c) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

-

The FAMEs are separated based on their boiling points and polarity as they pass through the column.

-

The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each FAME provides a unique fragmentation pattern that allows for its identification by comparison to a spectral library.

-

Quantification is achieved by comparing the peak area of each FAME to that of an internal standard.

Regulation of Vaccenic Acid Biosynthesis

The biosynthesis of unsaturated fatty acids is tightly regulated to maintain membrane fluidity in response to environmental cues, such as temperature. In E. coli, this regulation occurs primarily at the transcriptional level.

-

FadR: This dual-function regulator represses the genes for fatty acid degradation (fad genes) and activates the expression of fabA and fabB. Long-chain acyl-CoAs, the products of fatty acid degradation, bind to FadR and release its repression of the fad genes, while also reducing its activation of fabA and fabB.

-

FabR: This repressor specifically controls the expression of fabA and fabB. It is thought to sense the levels of unsaturated fatty acids, although the precise mechanism is still under investigation.

Variations in Other Bacteria

While the pathway described for E. coli is a common paradigm, variations exist in other bacterial species.

-

Bacillus subtilis: This Gram-positive bacterium primarily synthesizes branched-chain fatty acids and does not possess the FabA/FabB system for anaerobic unsaturation. Instead, it relies on a fatty acid desaturase to introduce double bonds into existing saturated fatty acids in an oxygen-dependent manner.

-

Pseudomonas aeruginosa: This bacterium has a more complex fatty acid biosynthesis system with multiple homologs of the fab genes. While it does possess fabA and fabB for anaerobic unsaturation, it also has a desaturase system, allowing for both anaerobic and aerobic pathways for unsaturated fatty acid synthesis.

Conclusion

The biosynthesis of vaccenic acid is a fundamental process in many bacteria, intricately linked to cell survival and adaptation. A thorough understanding of this pathway, from the individual enzymes and their kinetics to the overarching regulatory networks, is crucial for both basic research and applied sciences. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of bacterial fatty acid metabolism and to leverage this knowledge for the development of novel antimicrobial strategies and biotechnological applications.

References

- 1. Probing the Substrate Specificity and Protein-Protein Interactions of the E. coli Fatty Acid Dehydratase, FabA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of the FabA and FabZ beta-hydroxyacyl-acyl carrier protein dehydratases in Escherichia coli fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Advancements of Trans-Vaccenic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in the milk and fat of ruminant animals, has journeyed from a simple dietary component to a molecule of significant interest in the fields of immunology and oncology. First identified in 1928 in animal fats and butter, its name is derived from the Latin word vacca, meaning cow[1]. For decades, TVA was primarily known as a precursor to conjugated linoleic acid (CLA), another fatty acid with purported health benefits[2][3]. However, recent groundbreaking research has illuminated a direct and potent role for TVA in modulating the immune system, particularly in enhancing the anti-tumor activity of CD8+ T cells. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to trans-vaccenic acid, with a focus on the technical details relevant to researchers and drug development professionals.

Historical Perspective and Key Milestones

The scientific journey of trans-vaccenic acid began with its initial discovery in the early 20th century. For a significant period, its biological relevance was largely attributed to its conversion to CLA. However, a paradigm shift occurred with the publication of a pivotal study in Nature in 2023, which demonstrated that TVA can directly reprogram CD8+ T cells to enhance their anti-tumor immunity[1][4]. This discovery has opened new avenues for investigating TVA as a potential nutritional supplement to complement existing cancer immunotherapies.

Physicochemical Properties

Trans-vaccenic acid is a monounsaturated trans fatty acid with the IUPAC name (11E)-11-Octadecenoic acid. Its chemical formula is C18H34O2, and it has a molar mass of 282.46 g/mol .

| Property | Value |

| IUPAC Name | (11E)-11-Octadecenoic acid |

| Chemical Formula | C18H34O2 |

| Molar Mass | 282.46 g/mol |

| Melting Point | 44 °C (111 °F) |

| Boiling Point | 172 °C (342 °F) |

| Appearance | White to off-white powder |

| Table 1: Physicochemical properties of trans-vaccenic acid. |

Experimental Protocols

Isolation and Quantification of Trans-Vaccenic Acid from Biological Samples

A common and highly sensitive method for the quantification of trans fatty acids, including TVA, in biological matrices such as plasma, serum, and red blood cells is isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry (ID-GC-NCI-MS).

Methodology:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a suitable solvent system, such as a mixture of chloroform and methanol.

-

Saponification: The extracted lipids are saponified using a strong base (e.g., sodium hydroxide in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

-

Derivatization: The free fatty acids are then derivatized to form pentafluorobenzyl (PFB) esters by reacting them with PFB bromide. This derivatization enhances the sensitivity of detection by GC-NCI-MS.

-

GC-MS Analysis: The PFB-derivatized fatty acids are separated on a long capillary column (e.g., 200 m) to achieve optimal separation of positional and geometric isomers. The separated fatty acids are detected by a mass spectrometer operating in negative chemical ionization mode, which provides high sensitivity and specificity for the PFB esters.

-

Quantification: Quantification is performed using the isotope dilution method, where a known amount of a stable isotope-labeled internal standard for TVA is added to the sample prior to extraction. The concentration of endogenous TVA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

In Vitro Assessment of Trans-Vaccenic Acid's Effect on Cancer Cell Viability and Apoptosis

The anti-cancer effects of TVA have been investigated in various cancer cell lines, including nasopharyngeal carcinoma (NPC) and breast cancer cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., 5-8F and CNE-2 for NPC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

TVA Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of TVA (e.g., 0, 25, 50, 100, 200 µM) for a specified duration (e.g., 24 hours).

-

Cell Viability Assay (CCK-8/MTT): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Apoptosis Assay (Flow Cytometry): Apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, protein expression levels of key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, and Bad) are analyzed by Western blotting.

Quantitative Data on the Biological Effects of Trans-Vaccenic Acid

Effects on Cancer Cell Viability and Apoptosis

| Cell Line | TVA Concentration (µM) | Growth Inhibitory Ratio (%) | Total Apoptosis (%) |

| 5-8F (NPC) | 25 | 10.8 | 7.67 |

| 50 | 18.9 | 12.9 | |

| 100 | 49.3 | 35.0 | |

| 200 | 80.2 | - | |

| CNE-2 (NPC) | 25 | 7.9 | 12.9 |

| 50 | 15.2 | 15.1 | |

| 100 | 45.3 | 22.3 | |

| 200 | 70.5 | - | |

| MCF-7 (Breast Cancer) | 50 | - | - |

| 100 | - | - | |

| 200 | 47.6 (as c9,t11-CLA) | - | |

| Table 2: In vitro effects of trans-vaccenic acid on the viability and apoptosis of human cancer cells. |

Effects on CD8+ T Cell Function

In vitro treatment of primary CD8+ T cells with TVA has been shown to enhance their function. TVA-treated CD8+ T cells exhibit:

-

Increased cell number

-

Increased expression of the proliferation marker Ki-67

-

Increased production of effector cytokines TNF and IFNγ

-

Decreased apoptosis, with increased BCL-2 expression and decreased active caspase-3 levels

Signaling Pathway of Trans-Vaccenic Acid in CD8+ T Cells

Recent research has elucidated the signaling pathway through which TVA enhances CD8+ T cell function. TVA acts as an antagonist to the cell-surface G protein-coupled receptor 43 (GPR43), which is typically activated by short-chain fatty acids (SCFAs). By inactivating GPR43, TVA prevents the Gαi-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB then translocates to the nucleus and promotes the transcription of genes associated with enhanced CD8+ T cell effector function and survival.

Future Directions and Therapeutic Potential

The discovery of TVA's direct immunomodulatory effects has significant implications for cancer therapy. As a naturally occurring dietary component, TVA holds promise as a safe and readily available supplement to enhance the efficacy of existing immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Further research is warranted to:

-

Conduct clinical trials to evaluate the efficacy of TVA supplementation in cancer patients undergoing immunotherapy.

-

Investigate the optimal dosage and formulation of TVA for therapeutic use.

-

Explore the potential synergistic effects of TVA with other dietary components or therapeutic agents.

-

Elucidate the full spectrum of TVA's biological activities beyond its effects on CD8+ T cells.

The ongoing exploration of trans-vaccenic acid's role in health and disease underscores the intricate relationship between diet, metabolism, and the immune system, paving the way for novel nutritional strategies in the fight against cancer.

References

- 1. Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trans-Vaccenic Acid: A Comprehensive Exploration of its impact on cancer cells | Blog | The Fittest [thefittest.com]

- 4. Nutrient found in beef and dairy improves immune response to cancer | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]

Methyl Vaccenate as a Precursor to Conjugated Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-atherosclerotic, and body fat-reducing properties. A primary pathway for the endogenous synthesis of the most abundant CLA isomer, rumenic acid (cis-9, trans-11 CLA), is the desaturation of vaccenic acid (trans-11 18:1). Methyl vaccenate, the methyl ester of vaccenic acid, serves as a key precursor in both biological systems and biotechnological production processes. This technical guide provides an in-depth overview of the conversion of this compound to CLA, focusing on the enzymatic pathways, quantitative data from key studies, and detailed experimental protocols relevant to researchers in the field.

Introduction to this compound and Conjugated Linoleic Acid

Vaccenic acid is a naturally occurring trans fatty acid found in the meat and dairy products of ruminants, where it is an intermediate in the biohydrogenation of linoleic and linolenic acids by rumen bacteria.[1][2] Its methyl ester, this compound, is a common form used in research and supplementation studies. The primary biological significance of vaccenic acid and its esters lies in their role as precursors to rumenic acid (cis-9, trans-11 CLA), which accounts for 85-90% of the total CLA content in dairy products.[3]

Biochemical Conversion Pathways

The conversion of vaccenic acid to rumenic acid is primarily catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase) in mammalian tissues.[4][5] This enzyme introduces a cis double bond at the 9th carbon position of the fatty acid chain, converting the trans-11 C18:1 fatty acid into a cis-9, trans-11 conjugated diene. In addition to the well-established Δ9-desaturase pathway, another enzyme, Fatty Acid Desaturase 3 (FADS3), has been shown to catalyze the Δ13-desaturation of trans-vaccenic acid to produce the trans-11, cis-13 CLA isomer, representing a novel pathway for CLA synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biochemical conversion pathway and a general experimental workflow for studying the conversion of this compound to CLA.

Caption: Conversion of this compound to Rumenic Acid.

Caption: General Experimental Workflow for CLA Analysis.

Quantitative Data on Conversion Rates

Several studies have quantified the conversion of vaccenic acid to rumenic acid in both humans and animal models. The efficiency of this conversion can be influenced by dietary factors.

| Study Subject | Dietary Vaccenic Acid (VA) Intake | Conversion Rate of VA to Rumenic Acid (RA) | Tissue/Sample Analyzed | Reference |

| Healthy Humans | 1.5 g/day | ~19% (average) | Serum | |

| Healthy Humans | 3.0 g/day | ~19% (average) | Serum | |

| Healthy Humans | 4.5 g/day | ~19% (average) | Serum | |

| Lactating Women | 2.5 mg/kg body weight (single dose of ¹³C-VA) | <10% of milk cis-9, trans-11 CLA endogenously synthesized from VA | Milk | |

| Mice | 1% trans-vaccenic acid (TVA) in diet (2-week period) | 12% of consumed TVA recovered as CLA in carcass | Carcass | |

| Mice | 1% TVA in diet with no desaturation modifier | 12.0% | Carcass | |

| Mice | 1% TVA in diet with clofibrate (desaturation stimulator) | 7.5% | Carcass | |

| Mice | 1% TVA in diet with increased polyunsaturated fatty acids (PUFA) | 5.1% | Carcass | |

| Rats (fa/fa Zucker) | Not specified | Estimated 5-12% | Not specified |

Experimental Protocols

In Vivo Human Study of Vaccenic Acid to Rumenic Acid Conversion

This protocol is based on the study by Turpeinen et al. (2002).

Objective: To quantify the conversion of dietary vaccenic acid to rumenic acid in healthy human subjects.

Methodology:

-

Baseline Period: Thirty healthy subjects consumed a baseline diet rich in oleic acid for two weeks.

-

Intervention Period: Subjects were divided into three groups (n=10 per group) and for nine days consumed diets containing 1.5 g, 3.0 g, or 4.5 g of vaccenic acid per day. The fats were incorporated into conventional foods.

-

Dietary Control: All diets were designed to contain equal amounts of macronutrients, differing only in their fatty acid compositions.

-

Sample Collection: Blood samples were collected at baseline and after the intervention period for serum fatty acid analysis.

-

Lipid Analysis:

-

Total lipids were extracted from serum.

-

Fatty acids were methylated to form fatty acid methyl esters (FAMEs).

-

FAMEs were analyzed by gas chromatography (GC) to determine the proportions of vaccenic acid and rumenic acid.

-

In Vivo Animal Study of Vaccenic Acid Conversion

This protocol is based on the study by Banni et al. (2001) in mice.

Objective: To determine the conversion rate of dietary trans-vaccenic acid (TVA) to CLA in mice and the effect of desaturation modifiers.

Methodology:

-

Animal Model: Mice were used for the feeding trials.

-

Diets:

-

A preliminary trial involved feeding a diet with 12% TVA for two weeks.

-

A subsequent factorial experiment involved six groups of mice fed diets with or without 1% TVA, and with either no modifier, 0.5% clofibric acid (to stimulate desaturation), or increased polyunsaturated fatty acids (10% corn oil vs. 4%) to inhibit desaturation.

-

-

Sample Collection: At the end of the feeding period, carcasses were collected for analysis.

-

Lipid Analysis:

-

Lipids were extracted from the carcasses.

-

Fatty acids were converted to FAMEs.

-

The amounts of TVA and CLA were quantified by GC.

-

General Protocol for Gas Chromatographic Analysis of Fatty Acid Methyl Esters (FAMEs)

The analysis of fatty acid composition, including this compound and CLA isomers, is predominantly performed using gas chromatography.

Objective: To separate and quantify FAMEs from a biological sample.

Methodology:

-

Lipid Extraction: Lipids are extracted from the sample matrix using a nonpolar solvent, such as a chloroform:methanol mixture.

-

Saponification and Esterification (Methylation):

-

The extracted lipids are saponified to yield salts of the free fatty acids.

-

These fatty acid salts are then esterified to form FAMEs. This can be achieved through acid-catalyzed (e.g., with methanolic HCl or BF₃) or base-catalyzed reactions. It is important to note that acidic methylation conditions can cause isomerization of cis-9, trans-11 CLA to trans-9, trans-11 CLA. A rapid base-catalyzed methylation is recommended to avoid this.

-

-

Gas Chromatography (GC) Analysis:

-

Injection: The FAME sample is injected into the GC. Cold injection techniques (on-column or programmed-temperature vaporization) are preferred to prevent discrimination based on boiling point.

-

Separation: A fused-silica capillary column is used for separation. The choice of stationary phase polarity depends on the specific separation requirements. Very polar stationary phases offer excellent separation but have lower thermal stability, while non-polar phases have higher thermal stability but less selectivity.

-

Detection: A flame ionization detector (FID) is commonly used for detection.

-

-

Identification and Quantitation:

-

FAMEs are identified by comparing their retention times with those of purified standards.

-

Quantitation is achieved by measuring peak areas, often using an internal standard for absolute concentration determination.

-

Microbial Production of CLA

Certain bacteria, particularly from the genera Propionibacterium, Lactobacillus, and Bifidobacterium, are capable of producing CLA from linoleic acid. Propionibacterium acnes, for example, possesses a linoleate isomerase that can catalyze the conversion of linoleic acid to CLA. While this bacterium is a conditional pathogen, its enzymes can be heterologously expressed for industrial applications. The primary isomer produced by most of these microorganisms is cis-9, t11-CLA.

Conclusion

This compound is a significant precursor for the endogenous and biotechnological synthesis of conjugated linoleic acid, particularly the biologically important rumenic acid isomer. The conversion is primarily mediated by the Δ9-desaturase enzyme in mammals. Quantitative studies in humans and animals have established conversion rates, which can be influenced by dietary factors. The detailed experimental protocols provided herein, especially for the crucial gas chromatographic analysis of fatty acid methyl esters, offer a valuable resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development who are investigating the metabolism and therapeutic potential of these fatty acids. Further research into the optimization of microbial and enzymatic conversion processes holds promise for the large-scale production of specific CLA isomers for functional foods and pharmaceutical applications.

References

The Biological Significance of Methyl Vaccenate Isomers: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl vaccenate, the methyl ester of vaccenic acid, exists as two primary geometric isomers: cis-methyl vaccenate ((Z)-methyl octadec-11-enoate) and trans-methyl vaccenate ((E)-methyl octadec-11-enoate). While structurally similar, these isomers exhibit distinct biological activities that are of growing interest in the fields of chemical ecology, physiology, and pharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound isomers, detailing their roles as semiochemicals in insects and their metabolic and signaling functions in mammals. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes known signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction to this compound Isomers

This compound isomers are fatty acid methyl esters (FAMEs) derived from vaccenic acid, an 18-carbon monounsaturated fatty acid. The geometric configuration of the double bond at the 11th carbon position dictates the isomer, resulting in significantly different molecular shapes and, consequently, biological functions. Cis-methyl vaccenate features a characteristic bend in its alkyl chain, while the trans isomer has a more linear, saturated fatty acid-like structure.[1]

These isomers are found in a variety of natural sources. Cis-vaccenic acid is present in plant lipids and bacteria, while trans-vaccenic acid is a prominent trans fatty acid in ruminant-derived products like milk and meat.[1][2] The corresponding methyl esters can be formed through esterification or transesterification processes.[2] While much of the research on vaccenic acid derivatives in insects has focused on cis-vaccenyl acetate as a pheromone in Drosophila melanogaster, the biological roles of this compound isomers are an emerging area of study.

Biological Roles and Mechanisms of Action

The biological significance of this compound isomers spans from insect chemical communication to mammalian metabolic regulation. The distinct activities of the cis and trans forms are a key area of investigation.

Role in Insect Chemical Communication

Insects utilize a complex language of chemical cues, or semiochemicals, to mediate essential behaviors such as mating, aggregation, and territorial marking.[3] Fatty acid esters are a common class of insect pheromones.

While cis-vaccenyl acetate is a well-established aggregation pheromone in Drosophila melanogaster, the role of this compound isomers is less defined but of significant interest. In the parasitoid wasp Asobara tabida, vaccenyl acetate is a component of the female sex pheromone that elicits courtship behavior in males. This suggests that related compounds like this compound could have similar functions in other insect species. The specificity of insect pheromone systems often relies on precise isomeric ratios, indicating that both cis- and trans-methyl vaccenate could play distinct or synergistic roles in chemical communication.

Physiological Effects in Mammals

In mammals, dietary trans-vaccenic acid is metabolized, and its effects on health are a subject of ongoing research. The methyl esters of these fatty acids are often used in experimental studies to investigate their cellular and physiological effects.

trans-Methyl Vaccenate:

-

PPARδ Inhibition: trans-Methyl vaccenate has been identified as an inhibitor of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammatory processes. Its inhibition could have significant implications for metabolic disorders.

cis-Methyl Vaccenate:

-

Membrane Fluidity and Ion Channel Modulation: cis-Methyl vaccenate has been shown to inhibit sodium influx in mouse brain synaptic plasma membranes. This effect is correlated with an increase in the disordering of membrane lipids, suggesting that it can alter the physical properties of cell membranes and, consequently, the function of membrane-bound proteins like ion channels.

trans-Vaccenic Acid (Parent Compound):

-

Cardiovascular Health: Higher plasma levels of cis-vaccenic acid have been associated with a lower risk of heart failure with antecedent coronary heart disease in male physicians. Conversely, some studies on trans fatty acids have linked them to adverse cardiovascular outcomes.

-

Diabetes and Insulin Secretion: Studies on the parent compound, trans-vaccenic acid, suggest it may have neutral or even beneficial effects in the context of type 2 diabetes. It has been shown to improve insulin secretion in both in vivo and in vitro models.

-

Anti-inflammatory Effects: Both cis- and trans-vaccenic acid have been demonstrated to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in human microvascular endothelial cells, suggesting potential anti-inflammatory properties.

Quantitative Data on Biological Effects

The following table summarizes available quantitative data on the biological effects of this compound isomers and their parent compounds.

| Compound/Isomer | Biological System | Effect | Quantitative Measurement | Reference(s) |

| cis-Vaccenyl Acetate | Drosophila melanogaster | Pheromonal response (aggregation) | Elicits behavioral response at low concentrations | |

| trans-Vaccenic Acid | Rat model of dyslipidemia | Triglyceride lowering | 3-week supplementation showed TG-lowering effect | |

| cis-Vaccenic Acid | Human microvascular endothelial cells | Suppression of VCAM-1 and ICAM-1 expression | Suppressed expression near to basal level | |

| trans-Vaccenic Acid | Human microvascular endothelial cells | Suppression of VCAM-1 and ICAM-1 expression | Suppressed expression near to basal level | |

| trans-Vaccenic Acid | Rat pulmonary 15-Lipoxygenase-1 | Enzyme inhibition | 8 µM resulted in 51% reduction of 13(S)-HODE production | |

| cis-Methyl Vaccenate | Mouse brain synaptic plasma membranes | Inhibition of sodium influx | Correlated with increased membrane disordering |

Signaling Pathways

The signaling pathways activated by this compound isomers are not fully elucidated. However, based on the known mechanisms of related compounds, particularly in insect olfaction, we can infer potential pathways.

Insect Olfactory Signaling (A Model System)

The detection of pheromones like cis-vaccenyl acetate in Drosophila provides a well-studied model for insect olfactory signaling. A volatile pheromone molecule enters the sensillum lymph through pores in the sensory hair. It is then bound by an Odorant-Binding Protein (OBP), such as LUSH, which transports it to an Olfactory Receptor (OR) on the dendritic membrane of an olfactory sensory neuron. The binding of the pheromone to the OR, which forms a complex with a co-receptor (Orco), triggers the opening of an ion channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

Caption: Generalized Insect Pheromone Signaling Pathway.

Mammalian Signaling

In mammals, the effects of this compound isomers are likely mediated through different mechanisms. The inhibition of PPARδ by trans-methyl vaccenate suggests a direct interaction with a nuclear receptor, which would then modulate gene expression related to lipid metabolism. The effects of cis-methyl vaccenate on membrane fluidity suggest a more general biophysical mechanism that could indirectly affect the function of various membrane-associated signaling proteins.

Caption: Potential Mammalian Signaling Mechanisms.

Experimental Protocols

The study of this compound isomers requires specific analytical and experimental techniques to separate and characterize the isomers and to assess their biological effects.

Isomer Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying volatile compounds like this compound isomers.

-

Sample Preparation: Biological samples are typically subjected to lipid extraction using a solvent system like hexane. The extracted lipids are then transesterified to convert fatty acids into their more volatile methyl esters. Fatty acid methyl esters can be prepared by incubation with 14% boron trifluoride in methanol at 80°C for 90 minutes, followed by extraction with petroleum ether.

-

Chromatographic Separation: A capillary gas chromatograph with a polar stationary phase is used to separate the cis and trans isomers. The choice of column is critical for achieving baseline separation.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to reference spectra.

Behavioral Assays (Insects)

-

Arrestment Assays: To test for pheromonal activity, a solution of the test compound in a suitable solvent (e.g., hexane) is applied to a small area (e.g., a filter paper disc). The behavior of the insect (e.g., time spent on the treated area, frequency of turning) is observed and compared to a solvent control.

-

Wind Tunnel Assays: To study long-range attraction, the test compound is released into a controlled airflow in a wind tunnel. The flight path and upwind orientation of the insect towards the odor source are recorded and analyzed.

In Vitro Cellular Assays (Mammals)

-

Cell Culture and Treatment: Relevant cell lines (e.g., hepatocytes, endothelial cells, neurons) are cultured under standard conditions. The cells are then treated with various concentrations of the this compound isomers, often dissolved in a vehicle like DMSO.

-

Gene Expression Analysis: After treatment, RNA is extracted from the cells, and the expression of target genes (e.g., PPARδ, inflammatory markers) is quantified using real-time quantitative PCR (RT-qPCR).

-

Protein Analysis: Protein levels can be assessed by Western blotting using specific antibodies against the proteins of interest (e.g., VCAM-1, ICAM-1).

-

Membrane Fluidity Assays: Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) can be used to measure changes in membrane fluidity after treatment with the isomers.

Caption: Experimental Workflow for Isomer Analysis.

Future Directions and Drug Development Implications

The distinct biological activities of this compound isomers present several avenues for future research and potential therapeutic applications.

-

Pest Management: A deeper understanding of the role of this compound isomers in insect chemical communication could lead to the development of novel, species-specific pest management strategies. These could include their use in attract-and-kill traps or as mating disruptants.

-

Metabolic Diseases: The inhibition of PPARδ by trans-methyl vaccenate warrants further investigation for its potential in treating metabolic disorders such as obesity and type 2 diabetes. The development of selective PPARδ modulators is an active area of drug discovery.

-

Inflammatory Conditions: The anti-inflammatory properties of vaccenic acid isomers, demonstrated by the suppression of adhesion molecules, suggest that these compounds or their derivatives could be explored for the treatment of chronic inflammatory diseases like atherosclerosis.

-

Neurological Disorders: The ability of cis-methyl vaccenate to modulate membrane fluidity and ion channel function could be relevant for neurological conditions where neuronal excitability is dysregulated.

Conclusion

The biological significance of this compound isomers is a multifaceted and expanding field of study. While the roles of these compounds are not as extensively characterized as some other semiochemicals and lipids, the available evidence clearly indicates that the geometric configuration of the double bond imparts distinct and important biological functions. From mediating insect behavior to modulating key metabolic and inflammatory pathways in mammals, this compound isomers represent a promising area for future research and the development of novel therapeutic and agricultural technologies. This guide serves as a foundational resource to stimulate and support further investigation into these intriguing molecules.

References

An In-depth Technical Guide on the Role of Methyl Vaccenate in Ruminant Fat Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of vaccenic acid, analyzed as its methyl ester (methyl vaccenate), in the fat metabolism of ruminants. It covers the biosynthesis of vaccenic acid in the rumen, its subsequent metabolic fate, and its physiological significance, with a focus on quantitative data and detailed experimental protocols.

Introduction

Vaccenic acid (trans-11-octadecenoic acid) is a naturally occurring trans fatty acid predominantly found in the milk and meat of ruminants such as cattle, sheep, and goats[1]. It is an important intermediate in the ruminal biohydrogenation of dietary polyunsaturated fatty acids (PUFAs)[2][3]. While often analyzed in its methyl ester form, this compound, for chromatographic purposes, its metabolic activities are attributed to the free fatty acid, vaccenic acid. This guide delves into the intricate pathways of its formation and utilization, which are of significant interest due to its role as a precursor to conjugated linoleic acid (CLA), a fatty acid with numerous reported health benefits[2][4].

Biosynthesis of Vaccenic Acid in the Rumen

The primary source of vaccenic acid in ruminants is the microbial biohydrogenation of dietary unsaturated fatty acids, mainly linoleic acid and α-linolenic acid, in the rumen. This process is carried out by a consortium of rumen bacteria to protect themselves from the toxic effects of PUFAs.

The biohydrogenation process involves a series of isomerization and reduction reactions. Linoleic acid (cis-9, cis-12-octadecadienoic acid) is first isomerized to cis-9, trans-11 CLA (rumenic acid). This is followed by a reduction of the cis-9 double bond to form vaccenic acid (trans-11-octadecenoic acid). A separate pathway can also lead to the formation of trans-10, cis-12 CLA, which is then reduced to trans-10-octadecenoic acid. Vaccenic acid is a major intermediate that can either be further hydrogenated to stearic acid (C18:0) by another group of rumen bacteria or be absorbed by the ruminant and enter systemic circulation.

Logical Relationship of Rumen Biohydrogenation

References

The Occurrence and Analysis of Methyl Vaccenate in Dairy Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vaccenate, the methyl ester of vaccenic acid (trans-11-octadecenoic acid), is a key molecule in the analysis of dairy fats. While vaccenic acid is the naturally occurring trans fatty acid found in milk and other dairy products, its conversion to the more volatile methyl ester, this compound, is a critical step for its quantification, primarily via gas chromatography. Vaccenic acid is the predominant trans fatty acid in ruminant-derived fats, originating from the biohydrogenation of polyunsaturated fatty acids in the rumen.[1][2] In humans, dietary vaccenic acid is converted to rumenic acid (cis-9, trans-11 conjugated linoleic acid), a compound with various purported health benefits.[3][4] This guide provides an in-depth overview of the occurrence of vaccenic acid (reported as this compound post-analysis) in various dairy products, details the analytical methodologies for its quantification, and illustrates the key metabolic pathways involved.

Occurrence of this compound in Dairy Products

The concentration of vaccenic acid, and consequently its methylated form, varies across different dairy products, influenced by factors such as the animal's diet, breed, and the processing of the dairy product itself. The following tables summarize the quantitative data for vaccenic acid content in milk, yogurt, cheese, and butter, presented as g per 100g of fatty acid methyl esters (FAME).

Table 1: Concentration of Vaccenic Acid in Milk

| Milk Type | Vaccenic Acid ( g/100g of FAME) | Reference(s) |

| Cow's Milk (Grazing, supplemented with rice bran) | 3.11 | [5] |

| Cow's Milk (Grazing, control diet) | 2.38 | |

| Cow's Milk (High pasture) | 74-48% higher than low pasture |

Table 2: Concentration of Vaccenic Acid in Yogurt

| Yogurt Type | Vaccenic Acid ( g/100g of FAME) | Reference(s) |

| Cow's Milk Yogurt (2% fat) | 2.86 (total trans fatty acids) | |

| Cow's Milk Yogurt (3% fat) | 2.98 (total trans fatty acids) | |

| Cow's Milk Yogurt (4.5% fat) | 3.01 (total trans fatty acids) | |

| Light Yogurt | 1.266 - 1.470 | |

| Probiotic Yogurt | 1.266 - 1.470 | |

| Fruity Yogurt | 1.266 - 1.470 | |

| Whole Yogurt | 1.266 - 1.470 |

Note: Some studies report total trans fatty acids, of which vaccenic acid is the major component.

Table 3: Concentration of Vaccenic Acid in Cheese

| Cheese Type | Vaccenic Acid ( g/100g of FAME) | Reference(s) |

| White Brine Cow's Cheese | 1.73 - 2.58 (45-57% of total trans fatty acids) | |

| Goat White Brined Cheese | 0.92 - 0.96 | |

| Various Cheeses (unsmoked) | Higher than cheese-like products | |

| Various Cheeses (smoked) | Similar to unsmoked cheeses |

Table 4: Concentration of Vaccenic Acid in Butter

| Butter Type | Vaccenic Acid ( g/100g of FAME) | Reference(s) |

| Various Brands | 1.82 - 3.42 (as C18:1n9t) | |

| Butter | ~3% of total fat |

Experimental Protocols

The quantification of this compound in dairy products involves a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic analysis.

Lipid Extraction

The initial step is the isolation of lipids from the dairy matrix. Two common methods are the Folch and Bligh & Dyer procedures.

-

Folch Method : This method utilizes a chloroform:methanol (2:1, v/v) solvent system.

-

Homogenize the dairy sample with the chloroform:methanol mixture.

-

Add water or a saline solution to induce phase separation.

-

The lower chloroform layer, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

-

Bligh & Dyer Method : This is a modification of the Folch method that uses a smaller volume of solvent.

-

The sample is homogenized with a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system.

-

Additional chloroform and water are added to create a two-phase system.

-

The lower chloroform layer containing the lipids is collected and dried.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

To enable analysis by gas chromatography, the fatty acids within the extracted lipids are converted to their more volatile methyl esters. This process is known as methylation or transesterification. Both acid- and base-catalyzed methods are employed.

-

Acid-Catalyzed Methylation :

-

Boron Trifluoride (BF3) in Methanol :

-

The lipid extract is heated with a BF3-methanol solution (typically 14%).

-

This process simultaneously hydrolyzes the lipids and esterifies the fatty acids.

-

The resulting FAMEs are then extracted with a non-polar solvent like hexane.

-

-

Methanolic HCl :

-

The lipid sample is refluxed with a solution of hydrochloric acid in methanol.

-

The FAMEs are subsequently extracted.

-

-

Caution : Acid-catalyzed methods can sometimes lead to the formation of artifacts and isomerization of conjugated dienes.

-

-

Base-Catalyzed Methylation :

-

Sodium Methoxide (NaOCH3) in Methanol :

-

The lipid extract is treated with a solution of sodium methoxide in methanol at room temperature or with gentle heating.

-

This method is rapid and less likely to cause isomerization of sensitive fatty acids like conjugated linoleic acid.

-

However, it may not efficiently methylate free fatty acids.

-

-

Combined Methods : Often, a two-step process involving a base-catalyzed transesterification followed by an acid-catalyzed esterification of any remaining free fatty acids is used to ensure complete derivatization.

-

Gas Chromatography (GC) Analysis

The final step is the separation and quantification of the FAMEs, including this compound.

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (GC-FID) is the standard instrument for FAME analysis.

-

Column : A long, polar capillary column (e.g., 100m SP-2560 or CP-Sil 88) is required to achieve the necessary resolution to separate the various fatty acid isomers, including the trans-isomers.

-

Operating Conditions :

-

Injector and Detector Temperature : Typically set around 250-260°C.

-

Oven Temperature Program : A programmed temperature ramp is used to elute the FAMEs based on their boiling points and polarity. The program often starts at a lower temperature and gradually increases to a higher temperature.

-

Carrier Gas : Helium or hydrogen is commonly used as the carrier gas.

-

-

Quantification : The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., a fatty acid not naturally present in the sample, such as C17:0) of a known concentration. The results are typically expressed as a weight percentage of total FAMEs.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways for this compound itself (as it is an analytical derivative), the metabolic pathways of its precursor, vaccenic acid, are of significant biological interest.

Rumen Biohydrogenation of Linoleic Acid

Vaccenic acid is primarily formed in the rumen of cows and other ruminants through the bacterial biohydrogenation of dietary polyunsaturated fatty acids, such as linoleic acid.

Conversion of Vaccenic Acid to Rumenic Acid in Humans

Once consumed in dairy products, vaccenic acid can be converted to rumenic acid (a conjugated linoleic acid isomer) in human tissues by the enzyme Δ9-desaturase.

References

- 1. Trans fat - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Vaccenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vaccenate, a monounsaturated long-chain fatty acid methyl ester (FAME), is a compound of growing interest in various scientific disciplines, including biochemistry, pharmacology, and food science. As the methyl ester of vaccenic acid, an omega-7 fatty acid naturally present in ruminant fats and dairy products, this compound serves as a crucial reference standard in lipidomic analysis and as a potential bioactive molecule.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and an exploration of its role in relevant biological pathways.

Part 1: Physical and Chemical Properties

This compound exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical characteristics. The naturally occurring isomer is predominantly cis-vaccenic acid, while the trans isomer is often formed during industrial hydrogenation of fats and oils.

General Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₉H₃₆O₂ | [3] |

| Molecular Weight | 296.49 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| CAS Number | trans (E)-isomer: 6198-58-9cis (Z)-isomer: 1937-63-9 | |

| IUPAC Name | trans (E)-isomer: methyl (11E)-octadec-11-enoatecis (Z)-isomer: methyl (11Z)-octadec-11-enoate |

Tabulated Physical and Chemical Data

For ease of comparison, the quantitative data for both cis and trans isomers of this compound are summarized in the following tables.

Table 1: Physical Properties of this compound

| Property | trans (E)-isomer | cis (Z)-isomer | References |

| Melting Point | 10 °C | Liquid at room temperature | |

| Boiling Point | 154 °C at 1 mmHg | ~136 °C at 0.2 mmHg | |

| Density | 0.873 g/cm³ (predicted) | 0.88 g/cm³ at 20 °C | |

| Flash Point | 62 °C (closed cup) | Combustible liquid |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble | |

| Ethanol | 50 mg/mL (trans)100 mg/mL (cis) | |

| Dimethylformamide (DMF) | 30 mg/mL (trans and cis) | |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL (trans and cis) | |

| Hexane | Soluble | |

| Chloroform | Soluble |

Table 3: Spectroscopic and Chromatographic Data for this compound

| Data Type | Key Features | References |

| ¹H NMR | Signals for methoxy protons (~3.67 ppm), olefinic protons (~5.3-5.4 ppm), and aliphatic chain protons. | |

| ¹³C NMR | Signals for carbonyl carbon, olefinic carbons, methoxy carbon, and aliphatic chain carbons. | |

| Mass Spectrometry (MS) | Characteristic fragmentation pattern for fatty acid methyl esters. | |

| Kovats Retention Index | Standard non-polar: ~2087-2092 |

Part 2: Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for fatty acid methyl esters.

Synthesis of this compound

This protocol describes the direct conversion of vaccenic acid to this compound.

Materials:

-

Vaccenic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in methanol

-

Toluene

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Dissolve a known quantity of vaccenic acid in a minimal amount of toluene in a round-bottom flask.

-

Add a 20-fold molar excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of vaccenic acid). Alternatively, a solution of 1.25 M HCl in methanol can be used.

-

Attach a condenser and reflux the mixture with stirring for 1-2 hours at 60-80°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Add an equal volume of hexane and water. Shake gently and allow the layers to separate.

-

Discard the lower aqueous layer. Wash the upper organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the acid-catalyzed esterification of vaccenic acid.

This method is suitable for producing this compound from oils rich in vaccenic acid-containing triglycerides.

Materials:

-

Oil containing vaccenic acid triglycerides

-

Methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hexane

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, heating plate, separatory funnel

Procedure:

-

Prepare a solution of the base catalyst (e.g., 1% w/w of oil) in methanol. For example, dissolve 1 g of KOH in 100 mL of methanol.

-

Heat the oil to approximately 60°C in a round-bottom flask with stirring.

-

Add the methanolic base solution to the heated oil. A typical molar ratio of methanol to oil is 6:1.

-

Continue stirring the mixture at 60°C for 1-2 hours.

-

After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.

-

Drain off the glycerol layer.

-

Wash the methyl ester layer with warm deionized water several times until the wash water is neutral.

-

Dry the methyl ester layer over anhydrous sodium sulfate and filter to obtain this compound.

Caption: General workflow for the production of this compound via transesterification.

Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for FAME analysis (e.g., DB-WAX, HP-INNOWax, or equivalent polar column).

GC Conditions (Typical):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Split Ratio: 20:1 to 50:1

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp 1: 25 °C/min to 200 °C, hold for 1 minute

-

Ramp 2: 5 °C/min to 250 °C, hold for 7 minutes

-

-

Detector: Mass Spectrometer

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40-350

-

Solvent Delay: 3 minutes

Sample Preparation:

-

Prepare a stock solution of a this compound standard at a concentration of 1 mg/mL in hexane or ethyl acetate.

-

Create a series of working standards by serial dilution for calibration.

-

For unknown samples, ensure they are derivatized to their methyl esters (as described in section 2.1) and dissolved in a suitable solvent to a concentration within the calibration range.

-

Transfer the final solution to a GC vial.